

# An In-depth Technical Guide to the Scandium-Carbon Phase Diagram

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## Compound of Interest

Compound Name: Carbanide;scandium

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This technical guide provides a comprehensive overview of the scandium-carbon (Sc-C) binary phase diagram, focusing on the stable phases, their crystal structures, and the invariant reactions that govern their formation. The information presented is synthesized from experimental data and thermodynamic assessments available in the scientific literature. Detailed experimental protocols for the synthesis and characterization of scandium carbides are also provided to aid in further research and development.

## The Scandium-Carbon Phase Diagram

The Sc-C phase diagram is characterized by the existence of several stable scandium carbide compounds. The diagram presented here is based on the established work of Velikanova and others, who have extensively studied this system.

## Phases and Crystal Structures

The established stable phases in the scandium-carbon system are scandium metal (Sc), scandium subcarbide (Sc<sub>2</sub>C), Sc<sub>4</sub>C<sub>3</sub>, Sc<sub>3</sub>C<sub>4</sub>, Sc<sub>15</sub>C<sub>19</sub>, and scandium monocarbide (ScC). The crystallographic data for these phases are summarized in the table below.

Phase	Formula	Crystal System	Space Group	Pearson Symbol	Lattice Parameters (Å)
$\alpha$ -Sc	Sc	Hexagonal	P6 <sub>3</sub> /mmc	hP2	a = 3.308, c = 5.267
$\beta$ -Sc	Sc	Cubic	Im-3m	cI2	a = 3.73
Scandium Subcarbide	Sc <sub>2</sub> C	Rhombohedral	R-3m	hR18	a = 3.483, c = 17.01
Sc <sub>4</sub> C <sub>3</sub>	Cubic	I-43d	cI56	a = 7.208	
Sc <sub>3</sub> C <sub>4</sub>	Tetragonal	P4/mnc	tP70	a = 7.487, c = 15.026	
Sc <sub>15</sub> C <sub>19</sub>	Tetragonal	P4/mnc	tP68	a = 7.50, c = 15.00	
Scandium Monocarbide	ScC	Cubic	Fm-3m	cF8	a = 4.45

## Invariant Reactions

The invariant reactions in the Sc-C system, which describe the phase transformations at constant temperature and pressure, are crucial for understanding the solidification and heat treatment of scandium-carbon alloys. The key invariant points are detailed in the following table.

Reaction	Temperature (°C)	Composition (at. % C)	Reaction Equation
Peritectic	~1650	~25	L + Sc <sub>2</sub> C ↔ Sc <sub>4</sub> C <sub>3</sub>
Peritectic	~1780	~43	L + Sc <sub>4</sub> C <sub>3</sub> ↔ Sc <sub>3</sub> C <sub>4</sub>
Eutectic	~1700	~55	L ↔ Sc <sub>3</sub> C <sub>4</sub> + C
Peritectoid	< 1650	~33.3	Sc + Sc <sub>4</sub> C <sub>3</sub> ↔ Sc <sub>2</sub> C
Allotropic (Sc)	1337	0	$\alpha$ -Sc ↔ $\beta$ -Sc

Note: The exact temperatures and compositions of the invariant reactions can vary slightly between different literature sources. The values presented here are representative.

## Experimental Protocols

The determination of the scandium-carbon phase diagram and the characterization of its phases rely on a combination of experimental techniques. The following sections provide detailed methodologies for key experiments.

### Synthesis of Scandium-Carbon Alloys

Arc melting is a common technique for synthesizing scandium-carbon alloys due to the high melting points of the constituent elements.

- **Starting Materials:** High-purity scandium metal (typically >99.9%) and spectrally pure graphite powder.
- **Apparatus:** A non-consumable tungsten electrode arc furnace with a water-cooled copper hearth.
- **Atmosphere:** The furnace chamber is first evacuated to a high vacuum ( $<10^{-5}$  torr) and then backfilled with a high-purity inert gas, typically argon, to prevent oxidation. This process is often repeated multiple times.
- **Procedure:**
  - The scandium and carbon are weighed in the desired stoichiometric ratios and placed on the copper hearth.
  - An electric arc is struck between the tungsten electrode and the sample, melting the constituents.
  - The sample is typically melted and re-solidified several times, being flipped between each melting step, to ensure homogeneity.
  - The melting process is carried out under a direct current of 160-170 A and a voltage of 30-35 V.<sup>[1]</sup>

- **Post-Melting Treatment:** The resulting alloy buttons are often annealed at high temperatures in a vacuum or inert atmosphere to promote phase equilibrium.

## Phase Characterization

XRD is the primary tool for identifying the crystal structures of the phases present in the synthesized alloys.

- **Apparatus:** A powder X-ray diffractometer.
- **Radiation Source:** Commonly used sources include Cu K $\alpha$  ( $\lambda = 1.5406 \text{ \AA}$ ) or Mo K $\alpha$  radiation. A monochromator is often used to filter out K $\beta$  radiation.
- **Sample Preparation:** The alloy samples are crushed into a fine powder (typically  $< 50 \text{ }\mu\text{m}$ ) to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
- **Data Collection:**
  - **2 $\theta$  Scan Range:** A wide angular range is typically scanned, for example, from  $20^\circ$  to  $100^\circ$ .
  - **Step Size:** A small step size, such as  $0.02^\circ$ , is used for high-resolution data.
  - **Dwell Time:** The time spent at each step (e.g., 1-2 seconds) is adjusted to obtain good signal-to-noise ratio.
- **Data Analysis:** The resulting diffraction patterns are analyzed by comparing the peak positions and intensities to standard diffraction databases (e.g., the Powder Diffraction File - PDF) to identify the phases present. Rietveld refinement can be used for quantitative phase analysis and to refine lattice parameters.

Metallographic examination reveals the microstructure of the alloys, including the morphology, distribution, and grain size of the different phases.

- **Sample Preparation:**
  - **Sectioning:** A representative cross-section of the alloy is cut using a low-speed diamond saw to minimize deformation.

- Mounting: The sample is mounted in a polymer resin (e.g., epoxy) for ease of handling during grinding and polishing.
- Grinding: The mounted sample is ground using a series of progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant. The sample is rotated 90° between each grinding step.
- Polishing: The ground sample is polished using diamond pastes of decreasing particle size (e.g., 6  $\mu\text{m}$ , 3  $\mu\text{m}$ , 1  $\mu\text{m}$ ) on a polishing cloth. A final polishing step with a colloidal silica suspension may be used to obtain a mirror-like finish.
- Etching: To reveal the microstructure, the polished surface is chemically etched. A suitable etchant for scandium and its alloys is a dilute solution of nitric acid in ethanol (Nital).<sup>[2]</sup> The etching time is typically a few seconds to a minute, depending on the alloy composition and the desired level of detail. After etching, the sample is rinsed with water and alcohol and dried.
- Microscopy: The etched surface is then examined using an optical microscope or a scanning electron microscope (SEM) to observe the microstructure.

DTA is used to determine the temperatures of phase transitions, such as melting, eutectic, and peritectic reactions.

- Apparatus: A differential thermal analyzer.
- Procedure:
  - A small, known weight of the sample is placed in a crucible (e.g., alumina or tungsten). An inert reference material (e.g., alumina) is placed in an identical crucible.
  - The sample and reference are heated at a constant rate in a controlled atmosphere (e.g., flowing argon).
  - The temperature difference between the sample and the reference is recorded as a function of the sample temperature.



Caption: Key phases and reactions in the Scandium-Carbon system.

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## References

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